

Deuteroporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Deuteroporphyrin**

Cat. No.: **B1211107**

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Deuteroporphyrin IX, a non-natural dicarboxylic porphyrin, represents a significant scaffold in the development of novel therapeutic and diagnostic agents. As a derivative of the naturally occurring protoporphyrin IX, it lacks the vinyl groups at positions 2 and 4, which are replaced by hydrogen atoms. This structural modification imparts distinct physicochemical properties, influencing its biological activity and potential applications, particularly in photodynamic therapy (PDT) and as a molecular probe. This technical guide provides a comprehensive overview of **Deuteroporphyrin IX**, focusing on its synthesis, photophysical properties, and its role in cellular processes, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

Deuteroporphyrin IX is a tetrapyrrole macrocycle with a molecular formula of $C_{30}H_{30}N_4O_4$ and a molecular weight of 510.58 g/mol [1]. Its structure is characterized by four methyl groups, two propionic acid side chains, and two unsubstituted β -pyrrolic positions, rendering it a dicarboxylic porphyrin[2][3].

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₀ N ₄ O ₄	[1]
Molecular Weight	510.58 g/mol	[1]
Appearance	Deeply colored solid	[4]
Solubility	Sparingly soluble in water, soluble in organic solvents and basic aqueous solutions.	[5]

Spectroscopic and Photophysical Data

The photophysical properties of porphyrins are central to their application in photodynamic therapy. Upon absorption of light, they transition to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).

While a complete set of photophysical data for **Deuteroporphyrin IX** in a range of solvents is not readily available in the literature, data for its dimethyl ester and closely related porphyrins provide valuable insights.

Parameter	Value	Conditions	Reference
Deuteroporphyrin IX Dimethyl Ester			
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	0.75	C ₆ D ₆	[6]
Protoporphyrin IX (for comparison)			
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	0.77	Dichloromethane	[6]
Protoporphyrin IX Dimethyl Ester (for comparison)			
Molar Extinction Coefficient (ϵ)	171,000 M ⁻¹ cm ⁻¹	Chloroform, at 407.0 nm	[7] [8]
Fluorescence Quantum Yield (Φf)	0.06	Chloroform	[7]

The UV-visible absorption spectrum of porphyrins is characterized by an intense Soret band in the 400 nm region and several weaker Q-bands in the 500-700 nm range^{[9][10]}. The fluorescence emission of **Deuteroporphyrin IX** has been observed to shift depending on its environment, with the main emission band shifting from 609 nm in phosphate buffer to 621 nm and 623 nm when bound to low-density lipoproteins (LDL) and human serum albumin (HSA), respectively.

Synthesis of Deuteroporphyrin IX and its Derivatives

The synthesis of **Deuteroporphyrin IX** can be achieved through the modification of naturally occurring porphyrins, such as hemin, or through total synthesis approaches.

Experimental Protocol: Synthesis of Deuteroporphyrin IX from Hemin (Conceptual)

This protocol is based on established methods for the removal of vinyl groups from protoporphyrin IX, the core of hemin.

Materials:

- Hemin
- Resorcinol
- Formic acid
- Iron(II) sulfate
- Hydrochloric acid
- Diethyl ether
- Sodium acetate
- Glacial acetic acid
- Methanol

Procedure:

- **Devinylation of Hemin:** Hemin is heated with resorcinol to effect the removal of the two vinyl groups, yielding deuterohemin. This reaction is typically carried out at high temperatures (e.g., 180-200 °C) under an inert atmosphere.
- **Removal of Iron:** The iron is removed from the deuterohemin macrocycle by treatment with a solution of iron(II) sulfate in concentrated hydrochloric acid or by bubbling hydrogen chloride gas through a solution of the hemin in glacial acetic acid. The progress of the reaction can be monitored by observing the change in the visible absorption spectrum.

- Extraction and Purification: The resulting **Deuteroporphyrin IX** is extracted into diethyl ether. The ether solution is washed with water, followed by dilute sodium hydroxide to remove acidic impurities, and then with water again until neutral.
- Crystallization: The ether is evaporated, and the **Deuteroporphyrin IX** is crystallized from a suitable solvent system, such as a mixture of ether and acetic acid.

Experimental Protocol: Synthesis of a Dicationic Deuteroporphyrin-IX Derivative

This protocol describes the synthesis of a water-soluble dicationic derivative of **Deuteroporphyrin IX**, which has shown promise for antimicrobial photodynamic therapy[11].

Materials:

- Deuteroporphyrin-IX dimethyl ester**
- N,N-dimethylethylenediamine
- Chloroform (CHCl_3)
- Acetic acid (AcOH)
- Methyl iodide (CH_3I)
- Hexane

Procedure:

- Amide Formation: A mixture of **Deuteroporphyrin-IX dimethyl ester** and N,N-dimethylethylenediamine is dissolved in chloroform and refluxed for 3 hours. The reaction mixture is then diluted with distilled water and neutralized with a dilute solution of acetic acid to pH 7. The product, 13(3),17(3)-bis-N-(2-N',N'-dimethylaminoethyl)amide of **Deuteroporphyrin-IX**, is purified and dried.
- Quaternization: The resulting diamine is dissolved in chloroform, and an excess of methyl iodide is added. The reaction is stirred at room temperature for 24 hours.

- Purification: Chloroform is added to the reaction mixture to precipitate the product. The precipitate is filtered, washed with chloroform and then with hexane, and finally dried under vacuum to yield the dicationic **Deuteroporphyrin-IX** derivative.

Applications in Drug Development and Research

Deuteroporphyrin IX and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT)[12][13]. The generation of singlet oxygen upon light activation makes them potent cytotoxic agents against cancer cells and pathogenic microbes.

Cellular Uptake and Cytotoxicity

The cellular uptake of porphyrins is a critical factor in their efficacy as PDT agents. The mechanism of uptake can vary depending on the specific porphyrin derivative and the cell type but often involves endocytosis[14][15][16].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the photocytotoxicity of **Deuteroporphyrin IX** derivatives.

Materials:

- Target cancer cell line (e.g., HeLa, A549)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Deuteroporphyrin IX** derivative stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Light source with appropriate wavelength and power for photoactivation

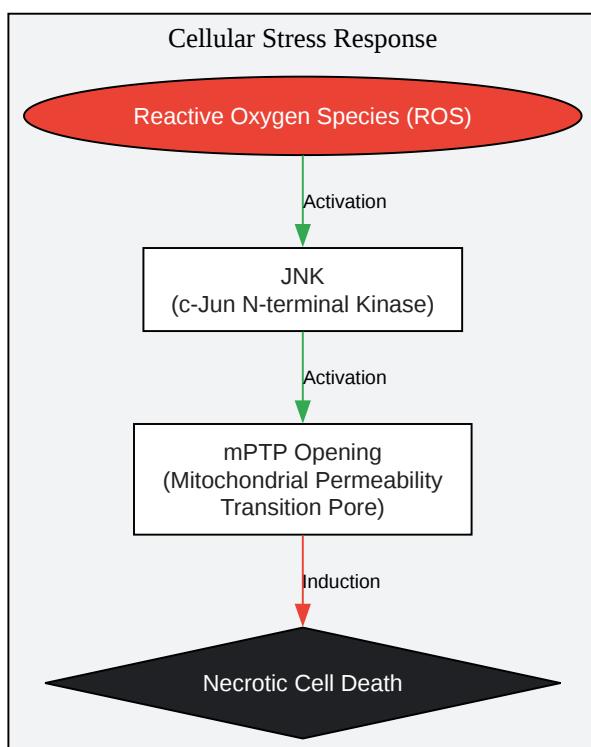
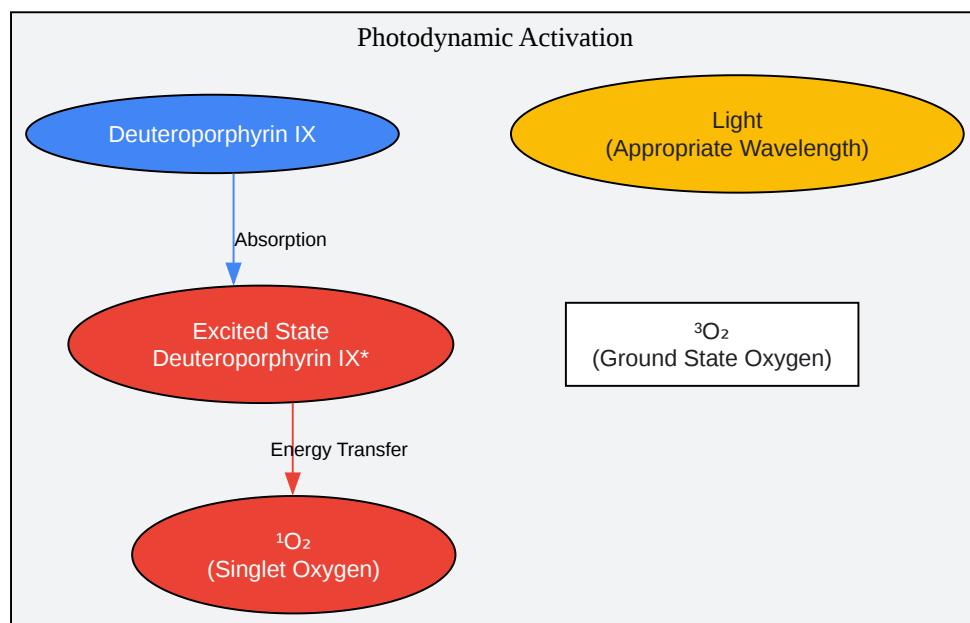
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Incubation with Photosensitizer: Replace the medium with fresh medium containing various concentrations of the **Deuteroporphyrin IX** derivative. Include control wells with no photosensitizer. Incubate for a predetermined period (e.g., 24 hours) to allow for cellular uptake.
- Washing: Remove the medium containing the photosensitizer and wash the cells with PBS.
- Irradiation: Add fresh medium to the cells and expose the designated wells to light of a specific wavelength and dose. Keep a set of wells with the photosensitizer in the dark to assess dark toxicity.
- Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.
- MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Potential Signaling Pathways

While direct evidence for **Deuteroporphyrin IX** modulating specific signaling pathways is limited, studies on the closely related Protoporphyrin IX provide a strong indication of the potential mechanisms involved in its photodynamic action. The generation of reactive oxygen species (ROS) is a key event that can trigger various cellular responses, including apoptosis and necrosis.

One proposed pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, a key regulator of stress-induced apoptosis[17].



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